

Probing the Activity of 2-Oxoglutarate-Dependent Oxygenases with Oxaloglutarate Derivatives

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Compound of Interest

Compound Name: Oxaloglutarate

Cat. No.: B1219020

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutarate (2OG)-dependent oxygenases are a vast superfamily of enzymes that play crucial roles in various physiological and pathological processes, including hypoxia sensing, epigenetic regulation, collagen biosynthesis, and DNA/RNA repair.^{[1][2]} These enzymes utilize 2-oxoglutarate (also known as α -ketoglutarate) and molecular oxygen as co-substrates to catalyze a wide range of oxidative reactions.^{[3][4]} The dysregulation of 2OG oxygenases is implicated in numerous diseases, including cancer, anemia, and ischemic diseases, making them attractive targets for therapeutic intervention.^{[2][5]}

Oxaloglutarate derivatives, structural analogs of 2-oxoglutarate, have emerged as powerful chemical probes to investigate the function and activity of these enzymes.^{[3][6]} These derivatives can act as competitive inhibitors or, in some cases, enhancers of enzyme activity, providing valuable tools for target validation and drug discovery.^{[1][7]} This document provides detailed application notes and experimental protocols for utilizing **oxaloglutarate** derivatives as chemical probes for 2OG-dependent oxygenases.

Key Applications

Oxalогlutarate derivatives serve as versatile tools in several key research and development areas:

- Target Validation: By selectively inhibiting or activating specific 2OG oxygenases, these probes help to elucidate the biological functions of individual enzymes and validate them as therapeutic targets.
- Enzyme Characterization: They are instrumental in studying the kinetics and mechanism of 2OG oxygenases, providing insights into their substrate specificity and catalytic activity.
- Drug Discovery: **Oxalогlutarate** derivatives serve as foundational scaffolds for the development of more potent and selective inhibitors with therapeutic potential.[3][5]
- Induction of Hypoxic-like States: Cell-permeable derivatives like Dimethyloxalylglycine (DMOG) are widely used to stabilize Hypoxia-Inducible Factor- α (HIF- α), mimicking a hypoxic response for in vitro and in vivo studies.[3][8]
- Epigenetic Research: As inhibitors of histone demethylases, these compounds are crucial for investigating the role of epigenetics in gene regulation and disease.[3][9]

Featured Oxalогlutarate Derivatives

A variety of **oxalогlutarate** derivatives have been synthesized and characterized. The choice of probe depends on the specific application and the target oxygenase.

- N-Oxalylglycine (NOG): A broad-spectrum inhibitor of many 2OG-dependent oxygenases.[6][10] Its di-acid nature limits cell permeability, making it more suitable for in vitro enzyme assays.[5]
- Dimethyloxalylglycine (DMOG): A cell-permeable dimethyl ester prodrug of NOG.[9] It is widely used to induce HIF-1 α stabilization in cell culture and in vivo.[8][11]
- N-Oxalyl Amino Acids: A class of derivatives where the glycine of NOG is replaced by other amino acids. This allows for the exploration of the active site and the development of more selective inhibitors.[5][12]

- C3/C4-Substituted 2-Oxoglutarate Derivatives: Modifications at the C3 and C4 positions of the 2-oxoglutarate backbone can lead to compounds that either inhibit or enhance the activity of specific oxygenases.[\[1\]](#)
- Photoreactive Probes: These probes incorporate a photoactivatable cross-linking group and an affinity tag, enabling the identification of enzyme-substrate interactions and off-target effects.[\[2\]](#)[\[13\]](#)

Quantitative Data Summary

The inhibitory or enhancing activity of various **oxaloglutarate** derivatives against different 2-oxoglutarate-dependent oxygenases is summarized in the tables below. This data is crucial for selecting the appropriate probe and concentration for a given experiment.

Table 1: Inhibitory Activity (IC50) of N-Oxalylglycine (NOG) and its Derivatives against Various Oxygenases

Compound	Target Enzyme	IC50 (μM)	Reference
N-Oxalylglycine (NOG)	JMJD2A	250	[10]
N-Oxalylglycine (NOG)	JMJD2C	500	[10]
N-Oxalylglycine (NOG)	JMJD2E	24	[10]
N-Oxalylglycine (NOG)	PHD1	2.1	[10]
N-Oxalylglycine (NOG)	PHD2	5.6	[10]
DR025 (8-HQ derivative)	JMJD2E	58.4	[2]
DR025 (8-HQ derivative)	PHD2	41.8	[2]
DR016 (8-HQ derivative)	FBXL11 (KDM2A)	9.1	[2]

Table 2: Kinetic Parameters for FIH with 2OG and its Derivatives[\[1\]](#)

Cosubstrate	Substrate	K _{mapp} (μM)	v _{maxapp} (pmol/min)
2OG	HIF-1 α 788–822	1.8 ± 0.2	2.4 ± 0.1
2OG	CA1–20	15 ± 2	21 ± 1
3-methyl-2OG (1)	HIF-1 α 788–822	1.9 ± 0.3	2.4 ± 0.1
3-methyl-2OG (1)	CA1–20	12 ± 2	22 ± 1
3-propyl-2OG (12)	HIF-1 α 788–822	2.1 ± 0.4	1.4 ± 0.1
3-propyl-2OG (12)	CA1–20	17 ± 4	15 ± 1
4-ethyl-2OG (14)	HIF-1 α 788–822	1.4 ± 0.3	2.1 ± 0.1
4-ethyl-2OG (14)	CA1–20	12 ± 3	20 ± 1
3-(carboxycarbonyl)cycl opentane-1-carboxylic acid (22)	HIF-1 α 788–822	2.2 ± 0.4	1.3 ± 0.1
3-(carboxycarbonyl)cycl opentane-1-carboxylic acid (22)	CA1–20	18 ± 4	16 ± 1

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of an **oxaloglutarate** derivative against a purified 2-oxoglutarate-dependent oxygenase. The specific substrate and detection method will vary depending on the enzyme.

Materials:

- Purified recombinant 2OG-dependent oxygenase
- Substrate peptide or small molecule

- 2-Oxoglutarate (2OG)
- **Oxaloglutarate** derivative inhibitor
- Assay buffer (e.g., 50 mM HEPES or Tris, pH 7.5)
- Fe(II) solution (e.g., freshly prepared (NH4)2Fe(SO4)2)
- Ascorbate
- Detection reagent (e.g., antibody for hydroxylated substrate, mass spectrometer)

Procedure:

- Prepare a stock solution of the **oxaloglutarate** derivative in a suitable solvent (e.g., DMSO or water).
- Prepare a reaction mixture containing the assay buffer, Fe(II), ascorbate, and the substrate.
- Add varying concentrations of the **oxaloglutarate** derivative to the reaction mixture.
- Initiate the reaction by adding the purified enzyme and 2OG.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
- Stop the reaction (e.g., by adding EDTA or a strong acid).
- Quantify the product formation or substrate consumption using a suitable detection method (e.g., ELISA, mass spectrometry, fluorescence).
- Plot the enzyme activity against the inhibitor concentration and determine the IC50 value.



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Caption: Workflow for an in vitro enzyme inhibition assay.

Protocol 2: Cell-Based HIF-1 α Stabilization Assay

This protocol describes how to use a cell-permeable **oxaloglutarate** derivative, such as DMOG, to stabilize HIF-1 α in cultured cells.

Materials:

- Mammalian cell line (e.g., HEK293T, A549)
- Cell culture medium and supplements
- Dimethyloxalylglycine (DMOG)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and Western blotting apparatus
- Primary antibody against HIF-1 α
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of DMOG (e.g., 0.1 to 1 mM) for a desired time period (e.g., 4-24 hours).[\[8\]](#)[\[11\]](#)
- Wash the cells with ice-cold PBS.
- Lyse the cells with lysis buffer and collect the total protein lysate.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with the primary antibody against HIF-1 α .

- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the HIF-1 α protein band using a chemiluminescent substrate and an imaging system.

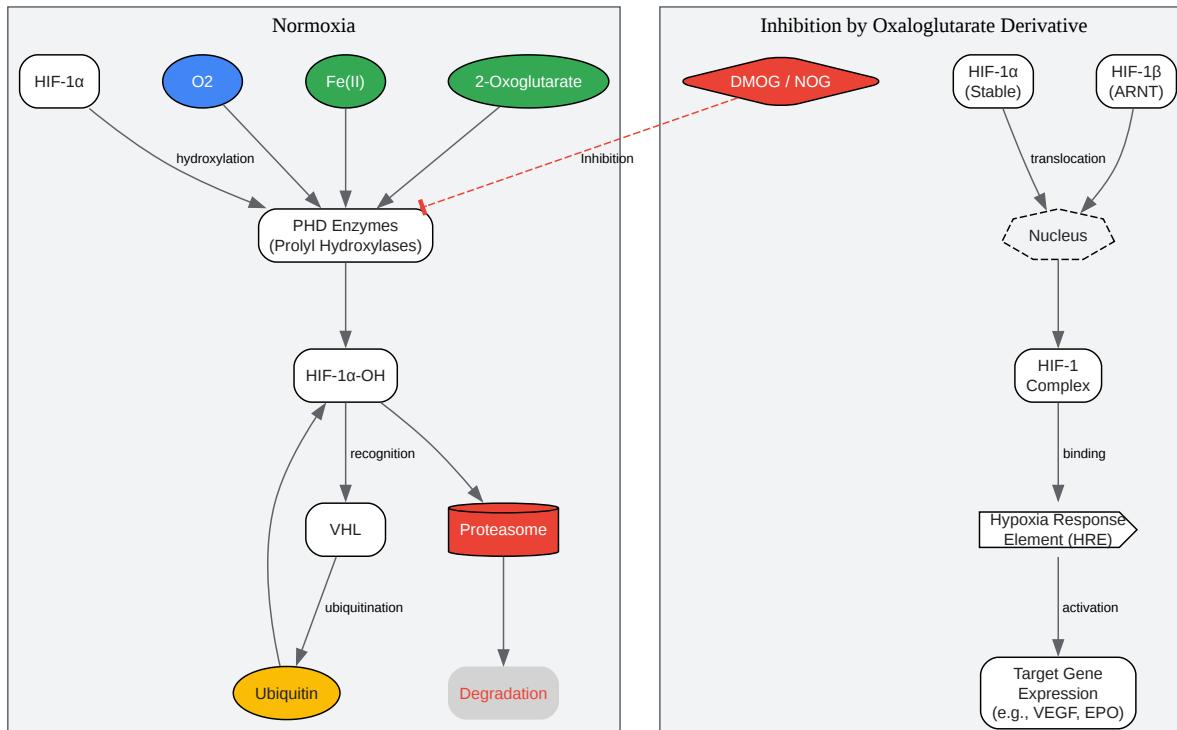


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Caption: Workflow for a cell-based HIF-1 α stabilization assay.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which **oxaloglutarate** derivatives like N-Oxalylglycine (NOG) and its cell-permeable analog DMOG inhibit the degradation of HIF-1 α , leading to the activation of hypoxic response genes.

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